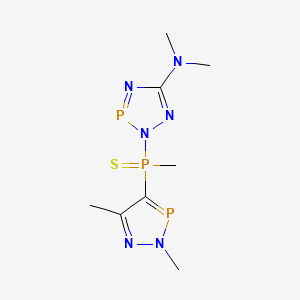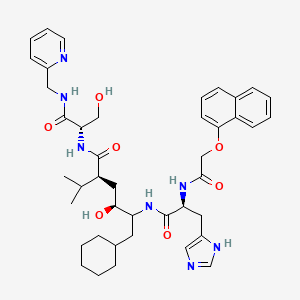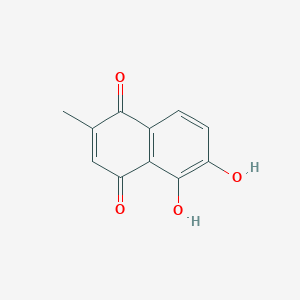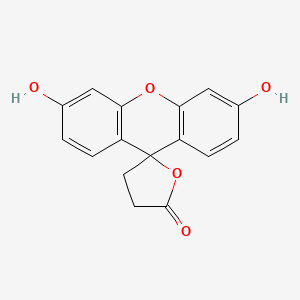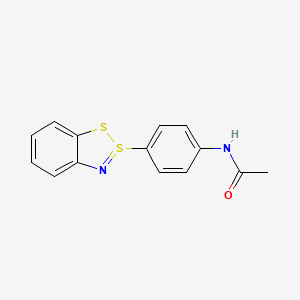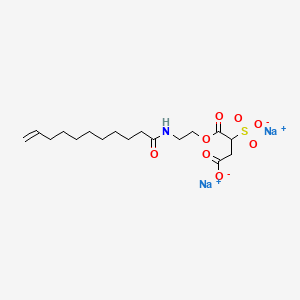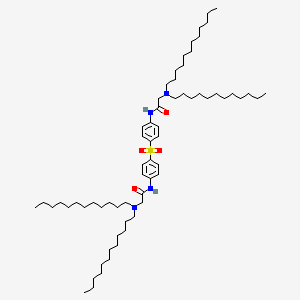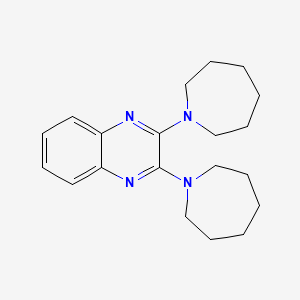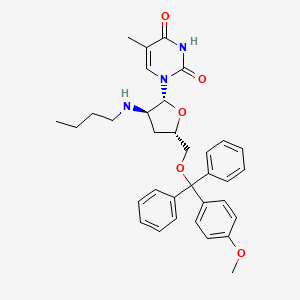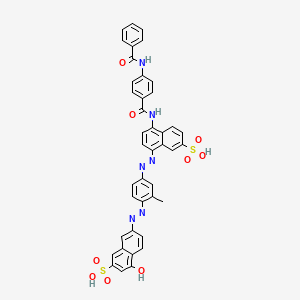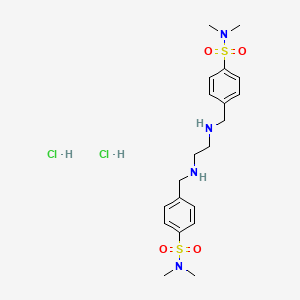
p-Toluenesulfonamide, alpha,alpha'-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride): is a chemical compound known for its unique structure and properties. It is a derivative of p-toluenesulfonamide, which is widely used in various chemical reactions and industrial applications. This compound is characterized by the presence of ethylenediimino and N,N-dimethyl groups, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) typically involves the reaction of p-toluenesulfonamide with ethylenediamine and N,N-dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to meet the quality standards required for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of complex molecules and is employed in various catalytic reactions.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also utilized in the development of biochemical assays and diagnostic tests.
Medicine
In medicine, p-Toluenesulfonamide derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other specialty chemicals. It is also employed as a stabilizer and additive in various formulations.
Wirkmechanismus
The mechanism of action of p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) involves its interaction with molecular targets, such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to changes in cellular processes, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Toluenesulfonamide
- o-Toluenesulfonamide
- Benzenesulfonamide
- N,N-Dimethyl-p-toluenesulfonamide
Uniqueness
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its significance and utility.
Eigenschaften
CAS-Nummer |
110051-71-3 |
|---|---|
Molekularformel |
C20H32Cl2N4O4S2 |
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
4-[[2-[[4-(dimethylsulfamoyl)phenyl]methylamino]ethylamino]methyl]-N,N-dimethylbenzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C20H30N4O4S2.2ClH/c1-23(2)29(25,26)19-9-5-17(6-10-19)15-21-13-14-22-16-18-7-11-20(12-8-18)30(27,28)24(3)4;;/h5-12,21-22H,13-16H2,1-4H3;2*1H |
InChI-Schlüssel |
UJAUSGHNUJLVLB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CNCCNCC2=CC=C(C=C2)S(=O)(=O)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



